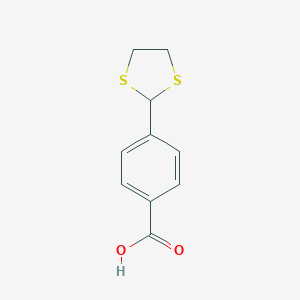

4-(1,3-Dithiolan-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-dithiolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFUEXHGSDXLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368781 | |

| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101033-03-8 | |

| Record name | 4-(1,3-dithiolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dithiolane Moiety: A Robust Protecting Group for Aldehydes in Complex Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of pharmaceutical development, the strategic use of protecting groups is paramount. The ability to selectively mask a reactive functional group, subject the molecule to a series of transformations, and then cleanly remove the protecting group is a cornerstone of modern synthetic chemistry. Among the arsenal of protecting groups for carbonyl compounds, the 1,3-dithiolane stands out for its unique combination of stability, ease of formation, and versatile reactivity, especially for the protection of aldehydes.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the dithiolane protecting group. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offers insights into the stability and reactivity of dithiolanes, and presents detailed experimental procedures and mechanistic considerations.

The Strategic Advantage of Dithiolane Protection

Aldehydes, with their inherent electrophilicity and susceptibility to oxidation and reduction, often require protection during synthetic sequences. While numerous protecting groups for carbonyls exist, dithiolanes, formed by the reaction of an aldehyde with 1,2-ethanedithiol, offer several distinct advantages:

-

Exceptional Stability: Dithiolanes are remarkably stable under a wide range of conditions, including both acidic and basic media, where many other protecting groups, such as acetals, would be cleaved.[1][2][3] This robustness allows for a broader scope of subsequent chemical transformations.

-

Chemoselectivity: The formation of dithiolanes from aldehydes is generally much faster than from ketones. This rate difference allows for the highly chemoselective protection of aldehydes in the presence of ketones, a crucial feature in the synthesis of complex molecules containing multiple carbonyl functionalities.[4]

-

Umpolung Reactivity: The dithiolane group can facilitate a reversal of the normal polarity of the carbonyl carbon, a concept known as "umpolung." Deprotonation of the C-2 hydrogen of a dithiane (a related six-membered ring thioacetal) generates a nucleophilic acyl anion equivalent, enabling the formation of carbon-carbon bonds at the former carbonyl carbon. This powerful synthetic strategy is famously exploited in the Corey-Seebach reaction.

-

Orthogonality: The dithiolane group is orthogonal to many other common protecting groups used in organic synthesis, such as silyl ethers (e.g., TBDMS), Boc carbamates, and benzyl ethers. This means that the dithiolane can be selectively removed under conditions that do not affect these other protecting groups, and vice-versa, allowing for intricate and precisely controlled synthetic routes.

Formation of 1,3-Dithiolanes: A Mechanistic Perspective

The formation of a 1,3-dithiolane from an aldehyde and 1,2-ethanedithiol is typically catalyzed by either a Brønsted or a Lewis acid.[4] The reaction proceeds through a series of equilibrium steps, and the removal of water is often necessary to drive the reaction to completion.

Caption: Acid-catalyzed formation of a 1,3-dithiolane from an aldehyde.

The mechanism involves the initial protonation of the aldehyde oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by one of the sulfur atoms of 1,2-ethanedithiol to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group followed by the loss of a water molecule generates a resonance-stabilized carbocation. Finally, intramolecular attack by the second thiol group closes the five-membered ring to yield the 1,3-dithiolane.

Catalytic Systems for Dithiolane Formation

A wide variety of catalysts have been developed for the efficient formation of dithiolanes, offering a range of conditions to suit different substrates and functional group tolerances.

| Catalyst System | Typical Conditions | Advantages | Reference |

| Brønsted Acids | |||

| p-Toluenesulfonic acid (p-TsOH) | Toluene, reflux with Dean-Stark trap | Inexpensive, traditional method | [5] |

| Perchloric acid on silica gel (HClO₄-SiO₂) | Solvent-free, room temperature | Mild, efficient, reusable catalyst | [4] |

| Lewis Acids | |||

| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane, 0 °C to rt | Effective for many substrates | [3] |

| Yttrium triflate [Y(OTf)₃] | Dichloromethane, rt | Highly chemoselective for aldehydes | [4] |

| Hafnium triflate [Hf(OTf)₄] | Dichloromethane, rt | Mild, tolerates sensitive functional groups | [4] |

| Other Catalysts | |||

| Iodine (I₂) | Dichloromethane, rt | Mild, neutral conditions | [4] |

| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free or petroleum ether, reflux | Highly selective, good for hindered carbonyls | [4] |

Experimental Protocol: Protection of p-Anisaldehyde

This protocol provides a representative procedure for the protection of an aromatic aldehyde using 1,2-ethanedithiol and a Lewis acid catalyst.

Materials:

-

p-Anisaldehyde

-

1,2-Ethanedithiol

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of p-anisaldehyde (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 1,2-ethanedithiol (1.1 eq).

-

Slowly add boron trifluoride etherate (0.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-methoxyphenyl)-1,3-dithiolane.

The Stability and Orthogonality of Dithiolanes

A key attribute of the dithiolane protecting group is its remarkable stability across a wide pH range. This allows for synthetic transformations that would be incompatible with more labile protecting groups like acetals. Dithiolanes are generally stable to:

-

Strongly basic conditions: They are unaffected by organometallic reagents such as Grignard reagents and organolithiums, as well as strong bases like sodium hydroxide and lithium diisopropylamide (LDA).

-

Aqueous acidic conditions: While acetals are readily hydrolyzed under aqueous acidic conditions, dithiolanes are significantly more robust.[6]

-

Many oxidizing and reducing agents: Dithiolanes are compatible with a variety of common reagents used for oxidation and reduction at other sites in the molecule.

This stability profile makes the dithiolane group orthogonal to many other commonly used protecting groups. For instance, a silyl ether like TBDMS can be cleaved with fluoride ions, a Boc group can be removed with acid, and a benzyl ether can be cleaved by hydrogenolysis, all while leaving a dithiolane intact. This orthogonality is a critical consideration in the strategic planning of complex syntheses.[7][8][9][10]

Deprotection of Dithiolanes: Regenerating the Aldehyde

While the stability of dithiolanes is a major advantage, their removal requires specific and often carefully chosen conditions. The deprotection of dithiolanes generally falls into two main categories: methods based on soft metal ions and oxidative methods.

Caption: General strategies for the deprotection of 1,3-dithiolanes.

Deprotection Using Metal-Based Reagents

The high affinity of soft heavy metal cations, such as Hg(II), for sulfur forms the basis of a common and effective method for dithiolane cleavage. The mechanism is thought to involve the coordination of the mercury salt to the sulfur atoms, which facilitates the hydrolytic cleavage of the C-S bonds.

A variety of mercury(II) salts, including mercuric chloride (HgCl₂) and mercuric oxide (HgO), have been employed for this purpose.[2][6][11] While effective, the toxicity of mercury compounds is a significant drawback, and their use is often avoided in large-scale pharmaceutical production.

Oxidative Deprotection Methods

Oxidative methods provide a valuable and often milder alternative to mercury-based reagents. These methods typically involve the oxidation of the sulfur atoms, which renders the dithiolane susceptible to hydrolysis. A range of oxidizing agents have been successfully used, offering varying degrees of selectivity and reactivity.

| Reagent System | Typical Conditions | Advantages | Reference |

| N-Bromosuccinimide (NBS) | Acetone/water | Mild, effective for many substrates | [12] |

| Iodine (I₂) / Hydrogen Peroxide (H₂O₂) | Aqueous micellar system | "Green" alternative, tolerates many functional groups | [4] |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water | Powerful oxidant, rapid reactions | [13] |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous THF | Mild, efficient | [2] |

The mechanism of oxidative cleavage with a reagent like NBS is believed to proceed via the formation of a bromosulfonium ion intermediate, which is then attacked by water to initiate the cleavage process.

Experimental Protocol: Deprotection of 2-Phenyl-1,3-dithiolane

This protocol provides a representative procedure for the oxidative deprotection of a dithiolane using N-bromosuccinimide.

Materials:

-

2-Phenyl-1,3-dithiolane

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Water

-

Saturated sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2-phenyl-1,3-dithiolane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Cool the solution to 0 °C and add N-bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess NBS.

-

Add saturated sodium bicarbonate solution to neutralize the reaction mixture.

-

Extract the product with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure benzaldehyde.

Applications in Drug Development: Case Studies

The strategic use of dithiolane protection has been instrumental in the total synthesis of numerous complex natural products and active pharmaceutical ingredients (APIs).

One notable example is in the synthesis of intermediates for the HIV protease inhibitor Tipranavir . The complex structure of Tipranavir necessitates a carefully planned synthetic route with multiple protection and deprotection steps. In several reported syntheses, a dithiolane is employed to protect an aldehyde functionality while other parts of the molecule are being elaborated. This strategy takes advantage of the dithiolane's stability to the various reaction conditions required for the construction of the core of the drug molecule.[14]

Furthermore, dithiolane and related dithiane moieties are found in the structures of some anticancer agents . For example, the natural product Leinamycin features a unique 1,3-dioxo-1,2-dithiolane moiety that is crucial for its DNA alkylating activity.[15] The synthesis and modification of such compounds for the development of new anticancer drugs often involve the chemistry of dithiolanes.[15][16][17]

Conclusion

The 1,3-dithiolane protecting group offers a powerful and reliable tool for the synthetic chemist, particularly in the context of complex molecule synthesis for drug discovery and development. Its exceptional stability, chemoselective formation, and orthogonality to a wide range of other protecting groups make it an invaluable asset. While its deprotection requires specific conditions, the development of milder oxidative methods has expanded its applicability and addressed some of the environmental concerns associated with traditional mercury-based reagents. A thorough understanding of the principles of dithiolane chemistry, from mechanistic considerations to practical experimental protocols, empowers researchers to strategically employ this protecting group to navigate the challenges of modern organic synthesis.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

- Jin, Y.-S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 20(2), 1117-1122.

- Zarei, A. (2008). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)

- Kolgaspov, A. A., & Baimenova, A. K. (2020). Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. Russian Journal of General Chemistry, 90(13), 2635-2646.

- Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399.

-

JoVE. (2022). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Syntheses of FDA Approved HIV Protease Inhibitors. Chemical Reviews, 115(17), 9128-9174.

-

University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

-

Batey, R. A. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Wang, S., et al. (2014). Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product leinamycin. Organic & Biomolecular Chemistry, 12(34), 6549-6552.

- Trost, B. M., & Crawley, M. L. (2003). Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. Chemical Reviews, 103(8), 2921-2944.

-

University of Manchester. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Mercury assisted deprotection of dithiane. Retrieved from [Link]

- Patrocinio, A. F. C., & Moran, P. J. S. (2001). Developments in the Deprotection of Thioacetals. Journal of the Brazilian Chemical Society, 12(1), 1-18.

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Khan Academy. (2013). Acetals as protecting groups and thioacetals. Retrieved from [Link]

-

OncoTargets and Therapy. (2021). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Retrieved from [Link]

- Niknam, K., & Fatehrad, A. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of the Serbian Chemical Society, 77(1), 1-8.

-

Scribd. (n.d.). Aldol Condensation of p-Anisaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Catalytic Oxidative Cleavage of 1,3-Diketones to Carboxylic Acids by Aerobic Photooxidation with Iodine. Retrieved from [Link]

-

All About Chemistry. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 8.15: Oxidative Cleavage of Alkenes. Retrieved from [Link]

- Trost, B. M., & McClory, A. (2008). Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone.

- Wessjohann, L. A., & Scheid, G. (2000). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Tetrahedron Letters, 41(14), 2355-2358.

- He, J.-W., & Wu, Y.-K. (2007). Recent Progress in Protecting Groups for Carbonyl Groups. Chinese Journal of Organic Chemistry, 27(5), 576-586.

-

Ashenhurst, J. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from [Link]

- Snieckus, V., &... (2023). Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. The Journal of Organic Chemistry, 88(6), 3469-3474.

-

Ready, J. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

- Wynberg, H., et al. (1974). Process for converting oxathiolanes, dithiolanes and dithianes to aldehydes or ketones. U.S.

- Wessjohann, L. A., & Scheid, G. (2000). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules, 5(3), 362-363.

- Padwa, A., &... (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 236-267.

- Gaspar, A., et al. (2024). Comparison of Orthogonal Determination Methods of Acid/Base Constants with Meta-Analysis. Molecules, 29(23), 5678.

- Li, X., et al. (2011). Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. Archiv der Pharmazie, 344(6), 378-386.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 9. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and evaluation of 8,4′-dideshydroxy-leinamycin revealing new insights into the structure-activity relationship of the anticancer natural product leinamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical stability and reactivity of 4-(1,3-Dithiolan-2-yl)benzoic acid

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 4-(1,3-Dithiolan-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in organic synthesis, primarily serving as a stable, protected form of 4-formylbenzoic acid. Its utility stems from the robust nature of the 1,3-dithiolane group, which masks the reactive aldehyde functionality, allowing for selective transformations on the benzoic acid moiety. This guide provides a comprehensive analysis of the compound's chemical stability, reactivity, and handling protocols. We will explore the conditions under which the dithiolane ring is stable and the specific reagents that facilitate its cleavage. Furthermore, this document details the reactivity of the carboxylic acid and the aromatic ring, offering insights into its synthetic applications. Detailed experimental protocols for its synthesis and deprotection are provided, underpinned by mechanistic rationale and authoritative references to ensure scientific integrity and reproducibility.

Introduction and Core Molecular Features

This compound, with the molecular formula C₁₀H₁₀O₂S₂, is a bifunctional organic compound. It integrates two key chemical motifs: a benzoic acid unit and a 1,3-dithiolane ring. The dithiolane acts as a thioacetal, a protecting group for the aldehyde functionality of 4-formylbenzoic acid. This protection strategy is fundamental in multi-step synthesis, as the dithiolane group is notably stable under a wide range of conditions—particularly basic and nucleophilic environments—that would otherwise react with a free aldehyde.[1] The true value of this compound is realized in its ability to undergo reactions at the carboxylic acid group without disturbing the masked aldehyde, which can be regenerated in a later synthetic step. This chemoselectivity makes it an invaluable building block in the synthesis of complex pharmaceuticals and functional materials.[2][3]

Physicochemical and Safety Profile

A clear understanding of the compound's physical properties and safety requirements is essential for its proper use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 101033-03-8 | [4] |

| Molecular Formula | C₁₀H₁₀O₂S₂ | [4] |

| Molecular Weight | 226.32 g/mol | [4] |

| Appearance | Typically a white to off-white solid | General Supplier Data |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [5][6] |

| Incompatibilities | Strong oxidizing agents, strong bases, amines. | [5] |

Safety Considerations: As with many benzoic acid derivatives, this compound may cause skin and eye irritation.[7] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8][9] Avoid creating dust.[6]

Chemical Stability: A Tale of Two Moieties

The overall stability of this compound is a composite of its constituent parts: the robust dithiolane ring and the moderately stable benzoic acid group.

Stability of the 1,3-Dithiolane Protecting Group

The 1,3-dithiolane ring is the cornerstone of this molecule's utility and is prized for its stability.

-

Acidic Conditions: The thioacetal is generally stable in weak acidic conditions. However, strong Brønsted or Lewis acids, particularly in the presence of water, can catalyze its hydrolysis, leading to deprotection.[10] This cleavage is often slow and may require harsh conditions, which is why specific reagents are typically employed for efficient removal.[1]

-

Basic and Nucleophilic Conditions: The dithiolane group is exceptionally stable under basic and nucleophilic conditions. It is resistant to reagents like organometallics (e.g., Grignard reagents, organolithiums), hydrides, and saponification conditions, which allows for selective chemistry on the carboxylic acid moiety.

-

Oxidative and Reductive Conditions: The sulfur atoms are susceptible to oxidation. Strong oxidizing agents will react with the dithiolane ring, a property that is often exploited for deprotection (see Section 4.1). It is stable to many common reducing agents that target carboxylic acids or esters.

Stability of the Benzoic Acid Moiety

The benzoic acid portion of the molecule exhibits predictable stability.

-

Thermal Stability: Benzoic acid itself is stable up to 300°C in subcritical water, though derivatives can be less stable.[11] The primary degradation pathway at high temperatures is decarboxylation. For this compound, significant thermal stress should be avoided to prevent both decarboxylation and potential degradation of the dithiolane ring.

-

Chemical Stability: The carboxylic acid group is stable under neutral and mildly acidic conditions. It will, of course, react with bases to form the corresponding carboxylate salt.

Chemical Reactivity: A Map of Synthetic Transformations

The reactivity of this molecule can be logically divided into reactions involving the dithiolane ring and those involving the benzoic acid functional group.

Caption: Reactivity map for this compound.

Key Reaction: Deprotection of the Dithiolane Ring

The regeneration of the aldehyde from the dithiolane is arguably the most critical reaction for this compound. The choice of deprotection method is crucial and depends on the sensitivity of other functional groups in the molecule.[10] Harsh conditions are often required, but milder protocols have been developed.[1][10]

Common Deprotection Strategies:

| Reagent System | Conditions | Causality & Insight | Reference(s) |

| Mercury(II) Salts (e.g., HgCl₂/CaCO₃) | Aqueous Acetone or Acetonitrile | Classic Method: The soft Hg²⁺ cation has a high affinity for the soft sulfur atoms, forming a complex that facilitates hydrolysis. Drawback: Highly toxic. | [1] |

| Iodine and Hydrogen Peroxide (H₂O₂) | Aqueous, neutral pH, with surfactant (SDS) | Oxidative Cleavage: Iodine activates H₂O₂ for the oxidation of the sulfur atoms, making the dithiolane carbon highly electrophilic and susceptible to hydrolysis. Advantage: Mild, non-metallic, and tolerant of many other protecting groups. | [10][12] |

| o-Iodoxybenzoic acid (IBX) | Water, with β-cyclodextrin | Oxidative Cleavage: IBX is a hypervalent iodine reagent that oxidizes the sulfur atoms. The use of β-cyclodextrin allows the reaction to proceed efficiently in water under neutral conditions. | [10] |

| N-Bromosuccinimide (NBS) | Aqueous Acetone | Electrophilic Halogenation: NBS acts as a source of electrophilic bromine, which attacks the sulfur, initiating cleavage. Can be performed under solvent-free conditions. | [13] |

| Polyphosphoric Acid (PPA) | Acetic Acid, 20-45 °C | Acid-Catalyzed: A mixture of PPA and acetic acid provides a strong acidic medium to drive the hydrolysis. Advantage: Inexpensive and metal-free. | [1] |

Reactions at the Carboxylic Acid

With the aldehyde protected, the carboxylic acid group can undergo its characteristic reactions.

-

Esterification: Standard Fischer esterification (alcohol with a catalytic amount of strong acid) or reaction with alkyl halides in the presence of a base can be used to form the corresponding esters.

-

Amide Coupling: The carboxylic acid can be activated with standard coupling reagents (e.g., DCC, EDC, HATU) and reacted with primary or secondary amines to form amides. This is a common transformation in drug development.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, [4-(1,3-dithiolan-2-yl)phenyl]methanol, using strong reducing agents like borane (BH₃•THF) or lithium aluminum hydride (LAH), though care must be taken with LAH workup conditions.

Reactions on the Aromatic Ring

-

Electrophilic Aromatic Substitution (EAS): The benzoic acid group is a deactivating, meta-directing group for EAS. The dithiolane group is generally considered weakly activating and ortho, para-directing. The combined effect can lead to complex mixtures of isomers, making EAS challenging for regioselective synthesis. The electron-withdrawing nature of the carboxyl group generally makes the ring less reactive than benzene.[14]

-

Directed ortho-Lithiation: The carboxylate group (formed by deprotonation with a strong base) can act as a directed metalation group. Using a strong base like sec-butyllithium in the presence of TMEDA can facilitate lithiation at the position ortho to the carboxylic acid, allowing for subsequent reaction with an electrophile.[15]

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and substrate scales.

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed thioacetalization of 4-formylbenzoic acid.

Caption: Workflow for the synthesis of the title compound.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-formylbenzoic acid (1.0 eq), toluene (approx. 0.2 M concentration), and 1,2-ethanedithiol (1.1 eq).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove the acid catalyst and unreacted starting material) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Protocol 2: Oxidative Deprotection to 4-Formylbenzoic Acid

This protocol uses the mild and efficient iodine/hydrogen peroxide system.[12]

Methodology:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or a mixture of water and an organic co-solvent. If using the aqueous system, add sodium dodecyl sulfate (SDS) as a phase-transfer catalyst.

-

Reagent Addition: Add a catalytic amount of iodine (I₂) (0.1 eq).

-

Oxidation: To the stirring solution, add 30% aqueous hydrogen peroxide (H₂O₂) (2.0-3.0 eq) dropwise at room temperature.

-

Reaction: Stir the reaction at room temperature. The reaction may be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Quenching: Once the reaction is complete, quench the excess H₂O₂ by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the iodine color disappears.

-

Workup: If an organic solvent was used, remove it under reduced pressure. Acidify the aqueous residue with 1M HCl to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-formylbenzoic acid.

Conclusion

This compound is a synthetically versatile and valuable intermediate. Its stability profile is characterized by the robust nature of the dithiolane ring towards basic and nucleophilic reagents, which contrasts with its deliberate lability under specific oxidative or strongly acidic conditions. This dichotomy allows for precise chemical manipulations of the benzoic acid moiety while the aldehyde remains masked. A thorough understanding of these reactivity patterns, supported by the reliable protocols presented herein, empowers researchers to effectively leverage this compound in the strategic design and execution of complex molecular syntheses.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

-

SciSpace. (1988). Directed lithiation of unprotected benzoic acids. Journal of Organic Chemistry, 53(12), 2714-2720. Retrieved from [Link]

-

PubMed. (2007). Substituent effects on the reactivity of benzo-1,2-dithiolan-3-one 1-oxides and their possible application to the synthesis of DNA-targeting drugs. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). Retrieved from [Link]

- Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine. SYNLETT, 2009(9), 1473-1476.

-

PubMed. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Retrieved from [Link]

-

Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

- Jin, Y.-S., et al. (2009). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 21(5), 3455-3460.

-

PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

-

ResearchGate. (2020). Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid.... Retrieved from [Link]

-

ResearchGate. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Journal of Basic Sciences. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester. Retrieved from [Link]

-

PubMed. (2019). Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. Retrieved from [Link]

-

ARKIVOC. (2007). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using.... Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

PubMed. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration.... Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes.... Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. redox.com [redox.com]

- 8. echemi.com [echemi.com]

- 9. carlroth.com [carlroth.com]

- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 11. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. arkat-usa.org [arkat-usa.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scispace.com [scispace.com]

The 1,3-Dithiolane Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dithiolane ring, a five-membered heterocycle containing two sulfur atoms at positions 1 and 3, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique stereoelectronic properties, metabolic stability, and synthetic versatility have established it as a critical component in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the 1,3-dithiolane scaffold, from its fundamental synthesis and chemical reactivity to its diverse applications in drug discovery. We will delve into detailed synthetic protocols, explore structure-activity relationships, and visualize the biological pathways influenced by 1,3-dithiolane-containing molecules, offering field-proven insights for professionals in drug development.

Introduction: The Resurgence of a Privileged Scaffold

Once primarily regarded as a robust protecting group for carbonyl functionalities, the 1,3-dithiolane moiety has been "rehabilitated" as a key pharmacophore in modern drug design.[1][2] Its incorporation into molecular frameworks can significantly influence physicochemical properties, receptor binding affinity, and pharmacokinetic profiles. This scaffold is now found at the heart of compounds targeting a spectrum of diseases, including neoplastic, infectious, inflammatory, and neurodegenerative disorders.[1]

The utility of the 1,3-dithiolane ring stems from several key attributes:

-

Chemical Stability: The thioacetal linkage is remarkably stable under both acidic and basic conditions, providing a durable core for complex molecular architectures.

-

Synthetic Accessibility: 1,3-Dithiolanes are readily synthesized from carbonyl compounds and 1,2-ethanedithiol, with a plethora of catalytic systems available for efficient and chemoselective transformations.[3]

-

Stereochemical Richness: Substitution on the dithiolane ring can introduce chirality, a critical feature for achieving target specificity and enhancing therapeutic efficacy. The stereochemistry of these compounds can profoundly impact their pharmacodynamic and pharmacokinetic properties.[1]

-

Bioisosteric Potential: The 1,3-dithiolane group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties to improve its safety and efficacy profile.

This guide will explore these facets in detail, providing the necessary technical depth for researchers to leverage the full potential of this versatile scaffold.

Synthetic Strategies: Building the 1,3-Dithiolane Core

The primary and most reliable method for the synthesis of 1,3-dithiolanes is the acid-catalyzed condensation of a carbonyl compound with 1,2-ethanedithiol. The choice of catalyst is crucial and is often dictated by the substrate's sensitivity and the desired reaction conditions.

Catalytic Systems for Thioacetalization

A variety of Brønsted and Lewis acids have been successfully employed to catalyze the formation of 1,3-dithiolanes.[3] The general mechanism involves the activation of the carbonyl group by the acid catalyst, followed by nucleophilic attack of the thiol groups of 1,2-ethanedithiol and subsequent cyclization.

Caption: General mechanism for acid-catalyzed 1,3-dithiolane synthesis.

Table 1: Comparison of Catalytic Systems for 1,3-Dithiolane Synthesis

| Catalyst System | Key Advantages | Typical Conditions | Reference |

| Brønsted Acids (e.g., p-TsOH, H3PW12O40) | Readily available, cost-effective. | Refluxing solvent (e.g., benzene, petroleum ether). | [3] |

| Lewis Acids (e.g., Yttrium triflate, LiBr) | High chemoselectivity for aldehydes over ketones. | Mild, often solvent-free conditions. | [3] |

| Copper bis(dodecyl sulfate) [Cu(DS)2] | Reusable, efficient in water, high chemoselectivity. | Room temperature, water. | [3] |

| Iodine (catalytic) | Mild reaction conditions. | Catalytic amount, often solvent-free. | [3] |

| Tungstate Sulfuric Acid (TSA) | Green, recyclable, solvent-free. | Grinding at room temperature or heating to 80°C. | [4] |

Detailed Experimental Protocol: Synthesis of 2-Aryl-1,3-dithiolane using Tungstate Sulfuric Acid

This protocol is adapted from Karami et al. and represents an environmentally benign and efficient method for thioacetalization.[4]

Materials:

-

Aromatic aldehyde (1 mmol)

-

1,2-ethanedithiol (1.2 mmol)

-

Tungstate Sulfuric Acid (TSA) (0.05 g)

-

Mortar and pestle

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a mortar, combine the aromatic aldehyde (1 mmol), 1,2-ethanedithiol (1.2 mmol), and TSA (0.05 g).

-

Grind the mixture with a pestle at room temperature for the time specified in the literature (typically 5-25 minutes).[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add ethyl acetate (20 mL) to the reaction mixture and stir.

-

Filter the mixture to recover the catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

-

Wash the filtrate with a saturated solution of NaHCO3 (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,3-dithiolane derivative.

Self-Validation: The successful synthesis is confirmed by the disappearance of the carbonyl peak and the appearance of characteristic thioacetal peaks in the 1H and 13C NMR spectra. The recyclability of the TSA catalyst for at least four cycles with minimal loss of activity validates the robustness of the protocol.[4]

Reactivity and Strategic Deprotection

While the stability of the 1,3-dithiolane ring is one of its greatest assets, the ability to selectively cleave it to regenerate the parent carbonyl is crucial for its use as a protecting group. Deprotection often requires oxidative or harsh conditions, necessitating careful planning in a multi-step synthesis.[3]

Deprotection Methodologies

A variety of reagents have been developed for the deprotection of 1,3-dithiolanes, each with its own advantages and substrate scope.

Table 2: Selected Reagents for the Deprotection of 1,3-Dithiolanes

| Reagent(s) | Key Features | Typical Conditions | Reference |

| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Mild, neutral conditions, high yields. | Room temperature, water. | [3] |

| H2O2 (30% aq.) / Iodine (cat.) / SDS | Tolerates many phenol and amino protecting groups. | Neutral conditions, water. | [3] |

| Silicasulfuric acid / NaNO3 | Mild and chemoselective. | Not specified. | [3] |

| Polyphosphoric acid (PPA) / Acetic acid | Simple, mild, and convenient. | 25-45 °C, 3-8 hours. | [5] |

Detailed Experimental Protocol: Deprotection using Polyphosphoric Acid and Acetic Acid

This protocol, adapted from Jin et al., provides a simple and efficient method for regenerating carbonyl compounds from their 1,3-dithiolane derivatives.[5]

Materials:

-

1,3-Dithiolane derivative (1 mmol)

-

Polyphosphoric acid (PPA) (5 g)

-

Acetic acid (5-10 drops)

-

Dichloromethane

-

Water

-

Silica gel for column chromatography

Procedure:

-

To the 1,3-dithiolane derivative (1 mmol), add polyphosphoric acid (5 g) and acetic acid (5-10 drops).

-

Stir the mixture at 25-45 °C and monitor the reaction by TLC (typically 3-8 hours).[5]

-

After the reaction is complete, add water to the mixture to hydrolyze the polyphosphoric acid.[5]

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure aldehyde or ketone.

Causality and Self-Validation: The combination of PPA and acetic acid is crucial for the success of this reaction; PPA alone gives very low yields.[5] The reaction's progress can be easily monitored by TLC, and the final product is validated by standard spectroscopic methods (NMR, MS) confirming the regeneration of the carbonyl group.

The 1,3-Dithiolane Scaffold in Action: Therapeutic Applications

The 1,3-dithiolane scaffold is a cornerstone in the development of a diverse range of therapeutic agents. Its presence in a molecule can confer potent and selective activity against various biological targets.

Overview of Biological Activities

1,3-Dithiolane-containing compounds have demonstrated a wide spectrum of biological activities, including:

-

M2 Muscarinic Receptor Antagonists: For potential use in treating neurodegenerative disorders.[1]

-

Cannabinoid CB1 Receptor Ligands: With applications in pain management and appetite stimulation.[1]

-

Dihydrofolate Reductase (DHFR) Inhibitors: As a basis for novel anti-infective agents.[1]

-

ACK1 Tyrosine Kinase Inhibitors: Showing promise in cancer therapy.[1]

-

Melanogenesis and Tyrosinase Inhibitors: For the treatment of hyperpigmentation disorders.[1]

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: As potential therapeutics for diabetes and obesity.[1]

Case Study: 1,3-Dithiolanes as Cannabinoid Receptor Ligands

The cannabinoid receptors CB1 and CB2 are key targets in drug discovery. The 1,3-dithiolane-containing analog of Δ⁸-tetrahydrocannabinol (THC), AMG-3, is one of the most potent synthetic cannabinoid ligands known.[6]

Table 3: Binding Affinities of AMG-3 for Cannabinoid Receptors

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |

| AMG-3 | 0.32 | 0.52 | [6] |

Structure-Activity Relationship (SAR) Insights: 3D-QSAR studies have revealed that the alkyl side chain is a critical determinant for receptor activation.[6] For AMG-3, the 1,3-dithiolane moiety is part of a modified side chain that adopts an orthogonal geometry relative to the main tricyclic ring system. This specific conformation is believed to be crucial for its high-affinity binding to both CB1 and CB2 receptors.[6]

Caption: Logical flow of SAR for 1,3-dithiolane-based cannabinoid ligands.

Signaling Pathways

Understanding the signaling pathways modulated by 1,3-dithiolane-containing drugs is essential for rational drug design.

M2 Muscarinic Receptor Signaling: The M2 muscarinic receptor is a G protein-coupled receptor (GPCR). Upon activation by an agonist, it interacts with Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cellular cAMP levels, and the modulation of ion channels. Antagonists containing the 1,3-dithiolane scaffold would block these downstream effects.

Caption: Simplified M2 muscarinic receptor signaling pathway.

ACK1 Tyrosine Kinase Signaling: ACK1 (also known as TNK2) is a non-receptor tyrosine kinase that plays a role in cell growth, survival, and migration. It can be activated by receptor tyrosine kinases (RTKs) and regulates the activity of other key signaling proteins like the Androgen Receptor (AR) and AKT, promoting cancer progression.[7] Inhibitors bearing the 1,3-dithiolane moiety can block these oncogenic signals.

Caption: Role of ACK1 in cancer signaling pathways.

The Importance of Stereochemistry: A Case Study in Chiral Resolution

When a 1,3-dithiolane ring is substituted, particularly at the 4-position, a stereocenter is often introduced. As biological systems are chiral, the different enantiomers of a drug can have vastly different activities and toxicities. Therefore, the separation and characterization of these stereoisomers are paramount.

A detailed study by Butera et al. highlights the process of resolving the enantiomers of (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a key synthon for bioactive compounds.[1] While initial attempts at diastereomeric crystallization and enzymatic resolution were met with challenges, enantioselective HPLC proved to be the most effective method.[1]

Experimental Workflow: Chiral Resolution and Absolute Configuration Assignment

The following workflow summarizes the key steps taken to isolate and characterize the enantiomers of a chiral 1,3-dithiolane building block.

Caption: Workflow for chiral resolution and absolute configuration assignment.

This rigorous approach, combining synthesis, separation science, and structural biology, is essential for advancing chiral 1,3-dithiolane-containing compounds through the drug development pipeline. The absolute configuration of the enantiomers was ultimately confirmed by X-ray crystallography of a derivative, establishing a reliable standard for future work.[1]

Conclusion and Future Perspectives

The 1,3-dithiolane scaffold has firmly established its place as a versatile and valuable component in the medicinal chemist's toolbox. Its robust chemical nature, coupled with its diverse biological activities, ensures its continued relevance in the pursuit of novel therapeutics. Future research will likely focus on several key areas:

-

Development of Novel Synthetic Methodologies: Continued innovation in catalysis will lead to even milder, more efficient, and stereoselective methods for constructing the 1,3-dithiolane ring.

-

Expansion of Therapeutic Applications: The exploration of 1,3-dithiolane-containing compounds against new and challenging biological targets.

-

Advanced Drug Delivery Systems: The unique properties of the 1,3-dithiolane scaffold may be exploited in the design of targeted drug delivery systems and prodrugs.

By building upon the foundational knowledge presented in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

-

Butera, G., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 29(10), 2280. [Link]

-

Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 65-74. [Link]

-

Seebach, D., & Corey, E. J. (1975). 1,3-Dithiane. Organic Syntheses, 55, 47. [Link]

-

Kavanagh, J. J. A., et al. (2024). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. MedChemComm, 15(2), 263-268. [Link]

-

Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(6), 4331-4336. [Link]

-

Svirskis, V., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Antioxidants, 12(7), 1435. [Link]

-

Examples of 1,3-dithiolane-containing biologically active compounds. ResearchGate. [Link]

-

Mavromoustakos, T., et al. (2001). The Application of 3D-QSAR Studies for Novel Cannabinoid Ligands Substituted at the C1' Position of the Alkyl Side Chain on the Structural Requirements for Binding to Cannabinoid Receptors CB1 and CB2. Journal of Medicinal Chemistry, 44(11), 1702-1713. [Link]

-

Mahajan, K., & Mahajan, N. P. (2015). ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers. Oncogene, 34(32), 4162-4167. [Link]

-

Pavan, M., et al. (2022). Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. International Journal of Molecular Sciences, 23(3), 1331. [Link]

-

Sharma, S., et al. (2023). Phosphorylation of Ack1 by the Receptor Tyrosine Kinase Mer. International Journal of Molecular Sciences, 24(14), 11394. [Link]

-

Muscarinic acetylcholine receptor M2. Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

This technical guide provides a comprehensive overview of 4-(1,3-dithiolan-2-yl)benzoic acid, a versatile building block in medicinal chemistry. We will delve into its chemical identity, explore related structural analogs, and provide a detailed, field-proven protocol for its synthesis. Furthermore, this guide will illuminate the compound's significance in drug discovery, underpinned by an understanding of its chemical reactivity and potential as a pharmacophore.

Introduction: The Strategic Importance of Dithiolane-Protected Benzoic Acids

In the landscape of drug discovery and development, the strategic modification of aromatic carboxylic acids is a cornerstone of lead optimization. Benzoic acid derivatives, in particular, are prevalent scaffolds in a myriad of therapeutic agents due to their ability to engage in crucial hydrogen bonding interactions with biological targets. The introduction of a 1,3-dithiolane moiety to the 4-position of benzoic acid, yielding this compound, serves a dual purpose. Firstly, the dithiolane group acts as a stable protecting group for a carbonyl functionality, allowing for selective chemical transformations on other parts of the molecule. Secondly, the dithiolane ring itself can influence the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, and can also participate in interactions with biological targets. This guide aims to provide researchers and drug development professionals with a thorough understanding of this valuable synthetic intermediate.

Chemical Identity and Synonyms

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is recognized by several identifiers across various chemical databases.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 101033-03-8[1] |

| Molecular Formula | C₁₀H₁₀O₂S₂[1] |

| Molecular Weight | 226.32 g/mol [1] |

While "this compound" is the most commonly used name, researchers may encounter it under various systematic or database-specific nomenclatures. A thorough literature search should consider these potential synonyms to ensure all relevant information is captured.

Structurally Related Compounds: A Comparative Overview

The versatility of the benzoic acid scaffold allows for a wide array of structural modifications. Understanding the properties of related compounds can provide valuable insights into structure-activity relationships (SAR) and guide the design of new molecular entities.

| Compound Name | Structural Difference from Core Compound | Key Properties and Applications |

| 4-(1,3-Dithian-2-yl)benzoic acid | Six-membered dithiane ring instead of a five-membered dithiolane ring.[2] | Similar reactivity as a protected aldehyde, but with different conformational properties. |

| 4-(1,3-Dioxolan-2-yl)benzoic acid | Oxygen atoms replace sulfur atoms in the heterocyclic ring. | The dioxolane is another common protecting group for aldehydes, with different stability profiles compared to dithiolanes. |

| Benzoic acid 4-hydroxy-[3][4]dithiolan-2-ylmethyl ester | Ester linkage and a hydroxyl group on the dithiolane ring.[5] | Offers additional points for chemical modification and potential for altered biological activity.[5] |

| Benzoic acid, 2-(1,3-dithiolan-2-ylidene)hydrazide | Dithiolane attached via a hydrazide linkage at the 2-position of the benzoic acid.[6] | The hydrazide linker introduces significant changes to the electronic and steric properties.[6] |

This comparative analysis highlights how subtle changes to the core structure can lead to a diverse range of chemical entities with potentially unique biological activities.

Synthesis and Characterization: A Reliable Protocol

The synthesis of this compound is most commonly achieved through the protection of the aldehyde functionality of 4-formylbenzoic acid. The 1,3-dithiolane group is a robust protecting group, stable to a wide range of reaction conditions, making this a reliable synthetic route.

Synthetic Pathway

The reaction proceeds via the acid-catalyzed formation of a thioacetal from 4-formylbenzoic acid and 1,2-ethanedithiol.

Sources

- 1. Synthesis of a series of dialkylsulphamylbenzoic acids – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. mdpi.com [mdpi.com]

- 3. globalscientificjournal.com [globalscientificjournal.com]

- 4. psecommunity.org [psecommunity.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Relevance and Therapeutic Potential of Benzoic Acid Derivatives

Abstract

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a foundational scaffold in medicinal chemistry and chemical biology.[1] While ubiquitous as food preservatives, their structural simplicity belies a profound diversity of biological activities, ranging from antimicrobial and anti-inflammatory to potent anticancer effects.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the biological relevance of these compounds. Moving beyond a simple catalogue of activities, we will explore the core mechanisms of action, delve into the critical structure-activity relationships that govern their function, and present key experimental workflows for their evaluation. This document is designed to serve as a practical and authoritative resource, bridging fundamental chemical principles with translational therapeutic applications.

The Chemical Foundation: Structure-Activity Relationships (SAR)

The biological activity of a benzoic acid derivative is not an inherent property of the scaffold itself, but rather a finely tuned outcome of its chemical structure. The benzene ring and its carboxyl group are the primary components, and modifications to either can drastically alter potency, selectivity, and mechanism of action.[1]

-

The Carboxyl Group (-COOH): This acidic moiety is often crucial for activity. It can act as a hydrogen bond donor and acceptor, enabling interaction with polar residues in enzyme active sites or receptors. Its acidity (pKa) is a key determinant in antimicrobial applications, as the un-dissociated form is more lipophilic and can more easily penetrate microbial cell membranes.[2] Esterification or amidation of this group can serve as a prodrug strategy, improving bioavailability and releasing the active acidic form via in vivo hydrolysis.[3]

-

Ring Substitutions: The position, number, and nature of substituents on the benzene ring dictate the molecule's electronic and steric properties, and thus its biological target specificity.

-

Hydroxylation: The addition of hydroxyl (-OH) groups, as seen in salicylic acid and gallic acid, often enhances antioxidant properties and can introduce new interaction points.[4][5]

-

Halogenation: Introducing halogens (e.g., chlorine) can increase lipophilicity, potentially enhancing membrane permeability and binding affinity, a common strategy in anticancer drug design.

-

Amino and Nitro Groups: These groups can fundamentally alter the electronic landscape of the ring, influencing binding to targets like dihydrofolate reductase.[5][6]

-

Core Mechanisms of Biological Action

Benzoic acid derivatives exert their effects through a multitude of mechanisms. Understanding these pathways is fundamental to both interpreting biological data and designing next-generation compounds.

Antimicrobial and Antifungal Mechanisms

The most well-documented activity, particularly for benzoic acid itself, is its antimicrobial action, which is heavily pH-dependent.[4]

Causality: The primary mechanism is not direct toxicity but a disruption of cellular homeostasis. The un-dissociated, lipophilic form of benzoic acid passes through the microbial cell membrane.[2][4] Once inside the more alkaline cytoplasm, it dissociates, releasing a proton (H+) and acidifying the intracellular environment.[2][4] This acidification inhibits key metabolic enzymes, particularly phosphofructokinase, which cripples anaerobic glucose fermentation and starves the cell of energy.[2] This elegant mechanism is why benzoates are most effective as preservatives in acidic foods and beverages.[2]

Caption: Mechanism of antimicrobial action of benzoic acid.

Enzyme Inhibition

Many therapeutically relevant derivatives function by inhibiting specific enzymes.

-

Dihydrofolate Reductase (DHFR) and Methotrexate: Methotrexate, a derivative of 4-aminobenzoic acid, is a cornerstone of cancer chemotherapy. It acts as a potent inhibitor of DHFR, an enzyme critical for the synthesis of nucleotides. By blocking this enzyme, it halts DNA replication and cell division in rapidly proliferating cancer cells.[5][6]

-

Histone Deacetylases (HDACs): Certain naturally occurring benzoic acid derivatives have been shown to inhibit HDACs.[7] HDAC inhibitors are a class of anticancer agents that promote a more open chromatin state, leading to the expression of tumor suppressor genes and ultimately inducing cancer cell growth arrest and apoptosis.[7]

-

Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE): In the context of neurodegenerative diseases like Alzheimer's, researchers have designed multi-target inhibitors. Novel benzoic acid derivatives have been synthesized that can simultaneously inhibit CAs and AChE, two enzymes implicated in the disease's pathology.[8]

Receptor Binding and Modulation

-

Retinoic Acid Receptors (RARs): Synthetic retinoids with a benzoic acid scaffold, such as Tamibarotene and Bexarotene, are crucial in treating certain cancers.[6] Tamibarotene selectively binds to RARs, inducing differentiation and inhibiting the uncontrolled growth of leukemic cells.[5] Bexarotene shows specificity for the retinoid X receptor (RXR), another key regulator of cell growth and differentiation.[6]

DNA Interaction

-

DNA Alkylation: Some complex derivatives are designed as DNA-alkylating agents. Tallimustine, a benzoic acid mustard derivative, exhibits anticancer activity by alkylating adenine bases within specific DNA sequences, a mechanism distinct from traditional agents that target guanine.[5] This leads to DNA damage and triggers apoptosis in tumor cells.

Therapeutic Applications & Drug Development Landscape

The chemical versatility of the benzoic acid scaffold has led to its incorporation into a wide array of approved drugs and investigational compounds.

Table 1: Summary of Biologically Active Benzoic Acid Derivatives

| Derivative/Drug | Therapeutic Area | Core Mechanism of Action | Key Clinical Insight |

|---|---|---|---|

| Aspirin (Acetylsalicylic acid) | Anti-inflammatory, Analgesic | Irreversible inhibition of COX-1 and COX-2 enzymes | Foundational NSAID, also used for antiplatelet therapy. |

| Methotrexate | Oncology, Autoimmune Disease | Dihydrofolate Reductase (DHFR) inhibition | Potent antimetabolite that halts DNA synthesis.[5][6] |

| Bexarotene | Oncology (T-cell lymphoma) | Selective Retinoid X Receptor (RXR) agonist | Induces cell differentiation and apoptosis.[6] |

| Tamibarotene | Oncology (Leukemia) | Selective Retinoic Acid Receptor (RAR) agonist | Overcomes resistance to other retinoids.[5] |

| Tallimustine | Oncology (Investigational) | DNA alkylation at adenine N-3 | Targets thymine-adenine rich DNA sequences.[5] |

| Gallic Acid | Antioxidant, Research | Free radical scavenging, potential anticancer | Naturally occurring derivative with broad bioactivity.[4][5] |

| Para-aminosalicylic acid (PAS) | Infectious Disease (Tuberculosis) | Folate synthesis inhibition (disputed) | An older antitubercular agent, often used for resistant strains.[3] |

Key Experimental Workflows & Methodologies

As a Senior Application Scientist, the rationale behind protocol selection is as important as the protocol itself. The goal is a self-validating system where the experimental design directly addresses a mechanistic question.

Workflow for Evaluating Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and cytotoxicity. The principle is that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration), a key metric for compound potency.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the benzoic acid derivative in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

In Silico Analysis: Molecular Docking Workflow

Rationale: Before committing resources to synthesis and in vitro testing, molecular docking provides invaluable predictive insights. This computational technique models the interaction between a ligand (the benzoic acid derivative) and a protein target (e.g., an enzyme or receptor). By predicting the binding pose and estimating the binding affinity (docking score), we can prioritize compounds most likely to be active, rationalize observed SAR, and generate hypotheses about the binding mechanism.[8][9]

Caption: Conceptual workflow for molecular docking studies.

Pharmacokinetics and Toxicology

A biologically active compound is only useful if it can reach its target in the body at a therapeutic concentration without causing undue harm. Benzoic acid is metabolized in humans by butyrate-CoA ligase to benzoyl-CoA, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[2]

Toxicological Considerations:

-

Species-Specific Toxicity: Cats exhibit a significantly lower tolerance to benzoic acid than rodents, with lethal doses reported as low as 300 mg/kg.[2] This underscores the importance of considering species-specific metabolic pathways in preclinical development.

-

Benzene Formation: A notable concern is the potential reaction between benzoic acid or its salts and ascorbic acid (Vitamin C) in beverages, which can form small quantities of benzene, a known carcinogen.[2] This highlights the need for careful formulation and stability testing in the food and pharmaceutical industries.

-

Genotoxicity: At concentrations typically used in food and cosmetics, benzoic acid has not been found to have significant genotoxic or mutagenic properties.[4]

Conclusion and Future Perspectives

The benzoic acid scaffold is a testament to the power of a simple chemical core in generating vast biological diversity. From its ancient use as a preservative to its modern application in targeted cancer therapies, its relevance is undeniable. The future of research in this area is bright, with several exciting directions:

-

Multi-Target Ligands: As demonstrated with inhibitors of AChE and CAs, designing single molecules that can modulate multiple disease-relevant pathways is a promising strategy for complex conditions like neurodegenerative disorders.[8]

-

Prodrug Strategies: Enhancing the therapeutic index and pharmacokinetic profile of known active derivatives through prodrug design is a field of continuous innovation, particularly for challenging targets like Mycobacterium tuberculosis.[3]

-

Novel Scaffolds: While the core is simple, continued exploration of novel substitution patterns and their impact on SAR will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics.

This guide has provided a framework for understanding the multifaceted biological relevance of benzoic acid derivatives. By integrating knowledge of their chemical properties, mechanisms of action, and the experimental methodologies used to study them, researchers can more effectively harness the potential of this remarkable chemical class.

References

- A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024).

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Preprints.org.

- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023).

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (2025).

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH. (2022).

- Benzoic acid - Wikipedia. Wikipedia.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2023). MDPI.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed. (2020). PubMed.

- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV

- Anti-hyperlipidemic action of a newly synthesized benzoic acid deriv

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 4-(1,3-Dithiolan-2-yl)benzoic Acid: A Comprehensive Guide

Introduction: The Strategic Importance of Thioacetal Protection in Carboxylic Acid Chemistry

In the landscape of modern organic synthesis, the selective manipulation of functional groups is a cornerstone of elegant and efficient molecular construction. For drug development professionals and researchers in the chemical sciences, the protection of reactive moieties is a critical strategic consideration. The aldehyde group, with its inherent electrophilicity, often requires temporary masking to prevent unwanted side reactions during synthetic transformations targeting other parts of a molecule. The formation of a 1,3-dithiolane, a cyclic thioacetal, from an aldehyde and 1,2-ethanedithiol is a robust and widely employed protective strategy. This application note provides a detailed, field-proven protocol for the synthesis of 4-(1,3-dithiolan-2-yl)benzoic acid, a valuable building block where the aldehyde functionality of 4-formylbenzoic acid is selectively protected. This transformation allows for subsequent chemical modifications at the carboxylic acid site without interference from the aldehyde.

This guide is structured to provide not only a step-by-step experimental procedure but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Reaction Principle: Lewis Acid-Catalyzed Thioacetalization

The core of this synthesis is the acid-catalyzed reaction between an aldehyde (4-formylbenzoic acid) and a dithiol (1,2-ethanedithiol) to form a cyclic thioacetal (a 1,3-dithiolane). The generally accepted mechanism, catalyzed by a Lewis acid such as Boron trifluoride etherate (BF₃·OEt₂), is depicted below. The Lewis acid activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by one of the sulfur atoms of 1,2-ethanedithiol. A subsequent intramolecular cyclization and elimination of water yields the stable 1,3-dithiolane ring.

Caption: Reaction workflow for the synthesis of this compound.

Materials and Methods

Reagent and Solvent Specifications

For optimal results and reproducibility, it is imperative to use reagents and solvents of high purity.

| Reagent/Solvent | Grade | Supplier | CAS Number |

| 4-Formylbenzoic acid | ≥98% | Major Chemical Supplier | 619-66-9 |

| 1,2-Ethanedithiol | ≥98% | Major Chemical Supplier | 540-63-6 |

| Boron trifluoride etherate (BF₃·OEt₂) | ≥46.5% BF₃ basis | Major Chemical Supplier | 109-63-7 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | 75-09-2 |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | N/A | 144-55-8 |

| Brine | Saturated aqueous solution of NaCl | N/A | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Major Chemical Supplier | 7487-88-9 |

| Hexanes | Reagent Grade | Major Chemical Supplier | 110-54-3 |

| Ethyl Acetate | Reagent Grade | Major Chemical Supplier | 141-78-6 |

Safety Precautions:

-

1,2-Ethanedithiol has a strong, unpleasant odor and is harmful. Handle in a well-ventilated fume hood.

-

Boron trifluoride etherate is corrosive and moisture-sensitive. Handle with care, under an inert atmosphere if possible.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (5.0 g, 33.3 mmol).

-

Add anhydrous dichloromethane (100 mL) and stir until the solid is completely dissolved.

-

Add 1,2-ethanedithiol (3.1 mL, 36.6 mmol, 1.1 equivalents) to the solution.

Step 2: Reaction

-